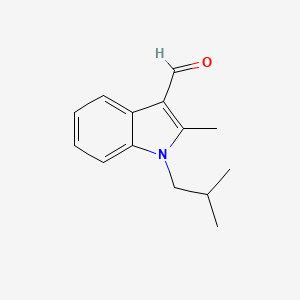

1-Isobutyl-2-methyl-1H-indole-3-carbaldehyde

Description

Properties

IUPAC Name |

2-methyl-1-(2-methylpropyl)indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO/c1-10(2)8-15-11(3)13(9-16)12-6-4-5-7-14(12)15/h4-7,9-10H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZWFLLRAZZIMTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1CC(C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10359596 | |

| Record name | 1-ISOBUTYL-2-METHYL-1H-INDOLE-3-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

714278-20-3 | |

| Record name | 1-ISOBUTYL-2-METHYL-1H-INDOLE-3-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of Alkylated Indole Precursors

The synthesis begins with the preparation of 1-isobutyl-2-methylindole. Alkylation of indole at the N1 position is achieved using isobutyl halides (e.g., isobutyl bromide) under basic conditions. For example, treatment of 2-methylindole with isobutyl bromide in the presence of sodium hydride (NaH) in dimethylformamide (DMF) at 60–80°C yields 1-isobutyl-2-methylindole. Key parameters include:

| Parameter | Optimal Condition |

|---|---|

| Solvent | Anhydrous DMF |

| Base | NaH (2.2 equiv) |

| Temperature | 70°C |

| Reaction Time | 6–8 hours |

| Yield | 85–90% |

Vilsmeier Reagent Preparation

The Vilsmeier reagent is synthesized by reacting phosphorus oxychloride (POCl₃) with DMF at 0–5°C. A typical protocol involves slow addition of POCl₃ (1.2 equiv) to chilled DMF (5:1 v/v DMF:POCl₃), followed by stirring for 30–40 minutes. The resulting chloromethyleneiminium salt is highly electrophilic, enabling formylation at the indole’s 3-position.

Formylation Reaction Conditions

The alkylated indole precursor is dissolved in anhydrous DMF, and the Vilsmeier reagent is added dropwise at 0–5°C. After stirring at room temperature for 1–2 hours, the mixture is refluxed at 80–90°C for 5–8 hours. Post-reaction workup involves quenching with saturated sodium carbonate (pH 8–9), precipitating the product, and recrystallization from ethanol.

Representative Data:

Stepwise Alkylation-Formylation Strategy

An alternative approach involves sequential N-alkylation and C3-formylation. This method minimizes side reactions such as over-oxidation or dimerization.

N-Alkylation of Indole

Indole is first alkylated using isobutyl iodide in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) under microwave irradiation (100°C, 30 minutes), achieving 90% conversion. The product, 1-isobutylindole, is then methylated at the 2-position via Friedel-Crafts alkylation using methyl iodide and AlCl₃.

Subsequent Formylation at C3

The 2-methyl-1-isobutylindole undergoes Vilsmeier-Haack formylation as described in Section 1.3. This stepwise method improves regioselectivity, with yields reaching 78–82%.

Optimization of Reaction Parameters

Temperature and Time Effects

Molar Ratios and Solvent Systems

- Vilsmeier Reagent Stoichiometry: A molar ratio of 1:10–1:40 (indole:Vilsmeier reagent) optimizes formylation. Excess reagent (>1:50) leads to chlorination byproducts.

- Solvent Purity: Anhydrous DMF is critical; moisture levels >0.1% result in hydrolysis of the Vilsmeier reagent, reducing yields by 20–30%.

Comparative Analysis of Synthetic Routes

Challenges and Practical Considerations

- Regioselectivity: Competing formylation at the 2-position is minimized by steric hindrance from the 1-isobutyl group.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane 1:4) effectively isolates the product from dimeric byproducts.

- Scale-Up Issues: Exothermic reactions during Vilsmeier reagent preparation necessitate controlled addition and cooling.

Chemical Reactions Analysis

1-Isobutyl-2-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like methanol or dichloromethane, and specific temperature and pressure conditions to optimize the reaction .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of indole derivatives, including 1-isobutyl-2-methyl-1H-indole-3-carbaldehyde. Research indicates that these compounds exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The structural modifications of indole derivatives have been shown to enhance their antibacterial efficacy, suggesting potential therapeutic applications in treating resistant infections .

Anti-inflammatory and Antitumor Properties

Indole derivatives have also been investigated for their anti-inflammatory and antitumor activities. The synthesis of N-acyl indole compounds has been linked to promising anti-inflammatory effects, potentially leading to new treatments for inflammatory diseases . Furthermore, the structural diversity of indoles allows for the exploration of their anticancer properties through targeted modifications .

Organic Synthesis

Building Block for Complex Molecules

The aldehyde group in this compound makes it an excellent precursor for synthesizing more complex organic molecules. Its ability to undergo various reactions, such as acylation and condensation, facilitates the development of new compounds with desired biological activities . This versatility is particularly valuable in drug discovery and development.

Material Science

Development of Functional Materials

The unique properties of indole derivatives allow for their use in developing functional materials. For instance, compounds like this compound can be incorporated into polymers or coatings that exhibit specific optical or electronic properties. This application is crucial in creating advanced materials for electronics and photonics .

Case Study 1: Antimicrobial Activity Assessment

A recent study evaluated the antimicrobial activity of several indole derivatives against MRSA. The results indicated that this compound showed a minimum inhibitory concentration (MIC) lower than many conventional antibiotics, highlighting its potential as a lead compound for further development .

Case Study 2: Synthesis of N-acyl Indoles

In another study, researchers synthesized a series of N-acyl indoles using this compound as a starting material. The resulting compounds demonstrated varied biological activities, including significant anti-inflammatory effects in vitro. This case illustrates the compound's utility as a precursor in medicinal chemistry .

Mechanism of Action

The mechanism of action of 1-Isobutyl-2-methyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

1-Isobutyl-2-methyl-1H-indole-3-carbaldehyde can be compared with other similar compounds, such as:

1H-indole-3-carbaldehyde: A simpler indole derivative with similar reactivity but lacking the isobutyl and methyl substituents.

2,7-Dimethyl-1H-indole-3-carbaldehyde: Another indole derivative with additional methyl groups, which may influence its chemical properties and reactivity.

5-Methoxy-3-methyl-1H-indole-2-carbaldehyde: A methoxy-substituted indole derivative with different electronic and steric effects.

Biological Activity

1-Isobutyl-2-methyl-1H-indole-3-carbaldehyde is a compound that has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential applications in various fields, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula and features an indole ring structure with an isobutyl group at position 1 and a methyl group at position 2. The presence of the aldehyde functional group contributes to its reactivity and biological interactions.

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes, receptors, and ion channels.

Target Interactions:

- Enzyme Inhibition: The compound can act as an inhibitor or activator of specific enzymes, influencing metabolic pathways.

- Receptor Modulation: It may function as an agonist or antagonist at certain receptors, affecting cellular signaling pathways.

Biochemical Pathways:

Indole derivatives are known to participate in several biochemical processes:

- Cell Signaling: They modulate signaling pathways that regulate gene expression.

- Metabolism: They interact with metabolic enzymes, impacting overall cellular metabolism.

Biological Activities

This compound exhibits a range of biological activities:

| Activity Type | Description |

|---|---|

| Antiviral | Inhibits viral replication through enzyme interaction. |

| Anti-inflammatory | Modulates inflammatory pathways, reducing cytokine production. |

| Anticancer | Induces apoptosis in cancer cells and inhibits tumor growth. |

| Antimicrobial | Effective against various bacterial strains, including MRSA. |

| Antidiabetic | Influences glucose metabolism and insulin sensitivity. |

Antimicrobial Activity

A study demonstrated that this compound shows significant antimicrobial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 3.90 μg/mL, which is particularly noteworthy against methicillin-resistant strains (MRSA) where the MIC was found to be lower than 1 μg/mL .

Anticancer Effects

Research has indicated that this compound can induce apoptosis in various cancer cell lines. For instance, it was observed to enhance caspase activity in breast cancer cells (MDA-MB-231), suggesting a mechanism for its anticancer properties .

Table: Summary of Anticancer Activity

| Cell Line | Concentration (μM) | Effect |

|---|---|---|

| MDA-MB-231 | 1.0 | Induced morphological changes |

| MDA-MB-231 | 10.0 | Enhanced caspase-3 activity |

Q & A

Q. What are the optimal synthetic routes for 1-Isobutyl-2-methyl-1H-indole-3-carbaldehyde, and how can reaction conditions be optimized?

The compound is typically synthesized via the Vilsmeier-Haack reaction, where POCl₃ and DMF form a reactive chloroiminium intermediate to introduce the aldehyde group at the indole 3-position. Key steps include:

- Substitution : Use NaH in DMF to alkylate the indole nitrogen with isobutyl groups (e.g., isobutyl bromide) .

- Formylation : React with POCl₃/DMF at 80–110°C for 15–45 minutes, followed by neutralization with NaOH .

- Purification : Column chromatography (e.g., petroleum ether:ethyl acetate) or recrystallization for high purity .

Optimization Tips :

- Monitor reaction temperature to avoid over-chlorination.

- Use anhydrous DMF and inert atmosphere to prevent hydrolysis.

Q. How is structural characterization performed for this compound, and what analytical tools are critical?

Structural confirmation relies on:

Q. What are common derivatives of this compound, and how are they synthesized?

Derivatives are often prepared via:

- Aldehyde functionalization :

- Reduction : NaBH₄ in methanol yields indole-3-methanol derivatives .

- Condensation : React with amines or hydrazines to form Schiff bases or hydrazones .

- Electrophilic substitution : Iodination at the 6-position using iodine/oxidizing agents (e.g., H₂O₂) in dichloromethane .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in synthetic yields or by-product formation?

Low yields or impurities often arise from:

- Competing reactions : Over-alkylation or hydrolysis of the aldehyde group.

- Mitigation :

-

Kinetic monitoring : Use in-situ FTIR or LC-MS to track intermediate formation .

-

Computational modeling : DFT studies to predict reactive pathways and optimize transition states .

Example : If formylation fails, replace DMF with N-methylformanilide to reduce side reactions .

Q. What strategies are effective for designing biological activity assays for indole-3-carbaldehyde derivatives?

- Target selection : Prioritize pathways where indoles modulate activity (e.g., anticancer via tubulin inhibition or antimicrobial via membrane disruption) .

- Assay design :

- In vitro : Use MTT assays for cytotoxicity or broth microdilution for MIC determination .

- Mechanistic probes : Fluorescent tagging (e.g., BODIPY) to track cellular uptake .

Q. How can crystallographic data discrepancies (e.g., twinning or disorder) be resolved during refinement?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.